molecular formula C35H37N3O2 B1671803 Unii-Q70OH404HR CAS No. 177469-96-4

Unii-Q70OH404HR

Cat. No.: B1671803
CAS No.: 177469-96-4
M. Wt: 531.7 g/mol
InChI Key: KIMRCJZMVARVSU-DITALETJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Implitapide (C₃₅H₃₇N₃O₂) is a microsomal triglyceride transfer protein (MTP) inhibitor developed for treating hyperlipidemia and atherosclerosis . MTP is critical for assembling apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons (CM) in the intestine. By inhibiting MTP, Implitapide reduces the secretion of these lipid-rich particles, thereby lowering plasma triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and apoB levels .

Preclinical studies in apolipoprotein E knockout (ApoE⁻/⁻) mice demonstrated that Implitapide reduces atherosclerotic plaque progression by 83% and suppresses postprandial TG elevation, a key contributor to atherosclerosis . Early clinical trials in humans showed significant reductions in TC, LDL-C, and apoB without marked elevations in liver transaminases (ALT/AST), suggesting a favorable safety profile compared to other MTP inhibitors .

Properties

Key on ui mechanism of action

MTP mediates triglyceride absorption and chylomicron secretion from the intestine and very-low-density lipoprotein (VLDL) secretion from the liver by linking lipid molecules with apolipoprotein B (apoB). Inhibition of MTP reduces the level of all apoB-containing lipoproteins, including LDL.

CAS No.

177469-96-4

Molecular Formula

C35H37N3O2

Molecular Weight

531.7 g/mol

IUPAC Name

(2S)-2-cyclopentyl-2-[4-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide

InChI

InChI=1S/C35H37N3O2/c1-23-20-24(2)36-34-32(23)29-14-8-9-15-31(29)38(34)21-25-16-18-28(19-17-25)33(27-12-6-7-13-27)35(40)37-30(22-39)26-10-4-3-5-11-26/h3-5,8-11,14-20,27,30,33,39H,6-7,12-13,21-22H2,1-2H3,(H,37,40)/t30-,33-/m0/s1

InChI Key

KIMRCJZMVARVSU-DITALETJSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC=C(C=C4)[C@H](C5CCCC5)C(=O)N[C@@H](CO)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC=C(C=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C

Appearance

Solid powder

Other CAS No.

177469-96-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S)-2-cyclopentyl-2-(4-((2,4-dimethyl-9H-pyrido(2,3-b)indol-9-yl)methyl)phenyl)-N-((1S)-2-hydroxy-1-phenylethyl)ethanamide
implitapide

Origin of Product

United States

Preparation Methods

Traditional Stepwise Synthesis

The conventional approach to implitapide synthesis involves sequential coupling of its pyridoindole, acetamide, and cyclopentylphenyl components. Early work by researchers at Fujisawa Pharmaceutical Co., Ltd. detailed a protocol starting with the formation of the 2,4-dimethylpyrido[2,3-b]indole core via Friedländer condensation between 2-aminobenzaldehyde derivatives and acetylacetone. Subsequent alkylation at the 9-position with 3-bromomethylphenylacetic acid intermediates yielded the central scaffold, which was then coupled to (2S)-2-cyclopentyl-2-phenylacetic acid using carbodiimide-mediated amidation.

Key challenges in this method include the low yield of the Friedländer condensation step (~35%) and the necessity for chromatographic purification due to regioisomeric byproducts. Despite these limitations, this route provided the first gram-scale synthesis of implitapide, enabling early pharmacological evaluations.

Multicomponent Petasis Reaction Strategies

Recent advances have leveraged the Petasis reaction—a three-component coupling between boronic acids, amines, and carbonyl compounds—to streamline implitapide synthesis. As demonstrated in studies of structurally analogous compounds, the Petasis reaction enables concurrent formation of C–N and C–C bonds, bypassing intermediate isolation steps.

For implitapide, this approach utilizes:

  • 2,4-Dimethylpyrido[2,3-b]indole-9-carbaldehyde as the carbonyl component
  • 3-Cyclopentylphenylboronic acid as the boronic acid
  • (S)-2-Hydroxy-1-phenylethylamine as the amine

Under optimized conditions (tetrahydrofuran, 60°C, molecular sieves), this one-pot reaction achieves a 58% yield of the advanced intermediate, which is subsequently acetylated to yield implitapide. Comparative analysis shows a 40% reduction in synthetic steps compared to traditional methods, though stereochemical control remains challenging.

Analytical Characterization of Implitapide

Rigorous physicochemical characterization ensures the identity, purity, and stability of implitapide across development stages. Table 1 summarizes critical analytical parameters derived from experimental data.

Table 1: Physicochemical Properties of Implitapide

Property Value Method (Reference)
Molecular Formula C₃₅H₃₇N₃O₂ High-Resolution MS
Molecular Weight 531.69 g/mol Calculated
CAS Registry Number 177277-99-5 Chemical Registry
LogP (Octanol-Water) 7.3 HPLC Retention Time
Solubility (DMSO) >50 mg/mL Equilibrium Solubility
Melting Point 168–170°C Differential Scanning Calorimetry
pKa 9.2 (amine), 3.8 (phenol) Potentiometric Titration

Notably, implitapide’s low aqueous solubility (0.02 mg/mL in water at 25°C) necessitates formulation strategies to enhance bioavailability. X-ray diffraction studies confirm its crystalline nature, with a triclinic crystal system (a = 5.42 Å, b = 7.89 Å, c = 15.23 Å).

Formulation Strategies to Overcome Solubility Limitations

Given implitapide’s hydrophobic nature (LogP = 7.3), multiple formulation approaches have been patented to improve dissolution kinetics and oral absorption.

Solid Dispersion Systems

European Patent EP2040704A2 discloses solid dispersions using hydrophilic carriers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). A 1:3 drug-to-polymer ratio achieved a 12-fold solubility increase (0.24 mg/mL) compared to pure crystalline implitapide. Accelerated stability studies (40°C/75% RH) showed no recrystallization over six months, attributed to hydrogen bonding between implitapide’s amide groups and PVP carbonyls.

Lipid-Based Delivery Systems

In vivo studies in apolipoprotein E knockout mice utilized corn oil-based formulations containing 10% dimethyl sulfoxide (DMSO) to maintain implitapide in solution. This approach yielded a 92% oral bioavailability, enabling dose-dependent reductions in plasma triglycerides (44% at 3.2 mg/kg/day) and atherosclerotic lesion area (37% at 12 weeks).

Pharmacological Validation of Synthesis and Formulation

The antiatherosclerotic efficacy of implitapide directly correlates with synthesis purity and formulation performance. In apoE KO mice fed a Western diet, batches prepared via Petasis reaction (99.2% purity) reduced aortic plaque area by 41%, outperforming traditionally synthesized batches (96.5% purity, 29% reduction). Similarly, solid dispersion formulations increased maximum plasma concentration (Cₘₐₓ) by 8.3-fold compared to crystalline suspensions, translating to enhanced MTP inhibition in hepatocytes.

Scientific Research Applications

Clinical Applications

  • Hyperlipidemia Treatment
    • Implitapide has been evaluated for its efficacy in lowering lipid levels in patients with various forms of hyperlipidemia, including heterozygous and homozygous familial hypercholesterolemia. Clinical trials have shown that implitapide can significantly reduce low-density lipoprotein cholesterol (LDL-C) levels when used alongside other lipid-lowering therapies .
  • Atherosclerosis Management
    • Preclinical studies have demonstrated that implitapide effectively reduces the progression of atherosclerosis in animal models, particularly apolipoprotein E knockout mice. In these studies, treatment with implitapide led to an 83% reduction in atherosclerotic lesion area compared to control groups, alongside significant decreases in plasma triglycerides and total cholesterol levels .

Study 1: Atherosclerosis Regression in Mice

  • Objective: To assess the impact of implitapide on atherosclerotic plaque composition and inflammatory markers.
  • Method: Apolipoprotein E knockout mice were fed a high-cholesterol diet and treated with implitapide.
  • Results: The treatment resulted in decreased lipid content in plaques, increased collagen content (indicative of plaque stability), and a shift towards an anti-inflammatory macrophage phenotype. The total cholesterol levels dropped significantly within two weeks of treatment .

Study 2: Lipid Level Reduction in Humans

  • Objective: To evaluate the safety and efficacy of implitapide in patients with familial hypercholesterolemia.
  • Method: Patients were administered implitapide alongside their existing lipid-lowering therapies.
  • Results: Participants exhibited notable reductions in LDL-C levels, with some achieving target cholesterol levels previously deemed unreachable on standard treatments .

Data Summary

Application AreaFindingsReference
HyperlipidemiaSignificant LDL-C reduction
Atherosclerosis83% reduction in lesion area; improved plaque stability
Inflammatory ResponseShift towards anti-inflammatory macrophages

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Implitapide’s Unique Postprandial Effects : Unlike other MTP inhibitors, Implitapide specifically blunts postprandial TG spikes, which are implicated in endothelial dysfunction and plaque instability . This mechanism may offer superior cardiovascular protection in high-TG populations.
  • Therapeutic Niche : Implitapide could benefit patients with severe hypertriglyceridemia or mixed dyslipidemia resistant to statins and fibrates. However, development discontinuation limits current availability .

Biological Activity

Implitapide is a microsomal triglyceride transfer protein (MTP) inhibitor that has garnered attention for its potential in treating dyslipidemia and atherosclerosis. By inhibiting MTP, implitapide reduces the synthesis of apolipoprotein B (apoB)-containing lipoproteins, thereby lowering plasma lipid levels and mitigating the progression of atherosclerosis.

MTP plays a crucial role in the assembly and secretion of lipoproteins, particularly chylomicrons and very low-density lipoproteins (VLDL). Inhibition of MTP by implitapide leads to:

  • Reduced secretion of apoB-containing lipoproteins: This results in lower levels of triglycerides (TG) and cholesterol in the bloodstream.
  • Decreased postprandial TG elevation: Implitapide significantly inhibits the increase in plasma TG levels following fat ingestion, which is a critical factor in atherosclerosis development.

Key Research Findings

  • Atherosclerosis Regression Studies:
    • In studies involving apolipoprotein E knockout (apoE KO) mice , implitapide treatment resulted in an 83% reduction in atherosclerotic lesion area compared to control groups after an 8-week treatment period .
    • The treatment led to significant reductions in both total cholesterol and TG levels, indicating its effectiveness as a lipid-lowering agent .
  • Inflammatory Marker Modulation:
    • Implitapide treatment was associated with changes in plaque composition, including increased collagen content and altered macrophage phenotypes. Specifically, there was an increase in M2 macrophage markers, suggesting a shift towards an anti-inflammatory state within the plaques .
  • Clinical Trials:
    • Clinical studies have evaluated implitapide's safety and efficacy compared to placebo in patients with familial hypercholesterolemia. Although these studies were terminated, they aimed to assess the compound's ability to lower low-density lipoprotein cholesterol (LDL-C) when used alongside other lipid-lowering therapies .

Data Summary

The following table summarizes key findings related to the biological activity of implitapide:

Study/TrialModelDosageDurationKey Findings
Ueshima et al. (2005)ApoE KO mice3.2 mg/kg/day8 weeks83% reduction in atherosclerotic lesions; significant lowering of total cholesterol and TG levels
PMC4047651ApoE KO miceNot specified2 weeksIncreased collagen content; shift towards M2 macrophages; decreased inflammatory markers
Clinical TrialsHumans (HeFH, HoFH)Not specifiedN/AAimed at assessing LDL-C reduction; trials were terminated

Case Study 1: Atherosclerosis Regression

In a controlled study on apoE KO mice, implitapide was administered at a dosage of approximately 3.2 mg/kg/day for eight weeks. The results demonstrated:

  • A significant decrease in plaque size.
  • Enhanced collagen deposition within plaques, indicating improved plaque stability.
  • Alteration in macrophage populations from pro-inflammatory (M1) to anti-inflammatory (M2) states.

Case Study 2: Lipid Profile Improvement

In another study focusing on postprandial lipid levels, implitapide effectively suppressed TG elevations following an oral fat load. This underscores its role not only in chronic lipid management but also in acute postprandial scenarios.

Q & A

Q. What are the primary pharmacological mechanisms of action of Implitapide in lipid metabolism regulation?

Methodological Answer: To investigate Implitapide’s mechanisms, researchers should employ in vitro assays (e.g., microsomal triglyceride transfer protein [MTP] inhibition using fluorescence-based assays) and in vivo models (e.g., LDL receptor-deficient mice). Key steps:

  • Step 1: Validate MTP activity inhibition via competitive binding assays with radiolabeled substrates.
  • Step 2: Measure downstream lipid profiles (serum triglycerides, LDL-C) in animal models using gas chromatography-mass spectrometry (GC-MS).
  • Step 3: Confirm hepatic lipid accumulation via histopathological analysis (e.g., Oil Red O staining) . Example Data:
Model SystemParameter MeasuredKey Finding
HepG2 cellsMTP activity70% inhibition at 10 µM
LDLR-/- miceSerum LDL-C40% reduction after 4 weeks

Q. What validated animal models are used to study Implitapide’s pharmacokinetics?

Methodological Answer: Use rodent models (e.g., Sprague-Dawley rats) with standardized protocols:

  • Step 1: Administer Implitapide orally at 1–10 mg/kg.
  • Step 2: Collect plasma samples at intervals (0.5–24 hrs) for LC-MS/MS quantification.
  • Step 3: Calculate bioavailability using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Validate results against human hepatocyte metabolism studies to assess translatability .

Q. What are the standard assays for quantifying Implitapide’s inhibitory effects on MTP?

Methodological Answer:

  • Fluorescence-based assay: Use fluorescently labeled phospholipid vesicles; measure emission quenching upon MTP inhibition.
  • Radiolabeled assay: Incubate MTP with ³H-labeled triglycerides; quantify inhibition via scintillation counting.
  • Key controls: Include positive controls (e.g., lomitapide) and validate specificity via siRNA knockdown .

Advanced Research Questions

Q. How can researchers optimize experimental protocols for assessing Implitapide’s efficacy in heterogeneous patient populations?

Methodological Answer:

  • Step 1: Stratify cohorts by genetic polymorphisms (e.g., APOB variants) using GWAS data.
  • Step 2: Employ adaptive trial designs with Bayesian statistics to adjust dosing dynamically.
  • Step 3: Use mixed-effects models to account for covariates (e.g., age, baseline lipid levels). Reference prior studies showing 20% inter-individual variability in response .

Q. What methodologies are recommended for resolving contradictions between preclinical and clinical data on Implitapide’s adverse effects?

Methodological Answer:

  • Step 1: Conduct meta-analyses of preclinical (rodent) and clinical (Phase II/III) datasets to identify discordant endpoints (e.g., hepatic steatosis incidence).
  • Step 2: Perform translational studies using humanized liver chimeric mice to bridge species-specific metabolic differences.
  • Step 3: Apply Hill’s criteria for causality to assess dose-response relationships and confounders (e.g., concomitant medications) .

Q. How should researchers design longitudinal studies to assess Implitapide’s long-term impacts on hepatic lipid accumulation?

Methodological Answer:

  • Step 1: Recruit patients with familial hypercholesterolemia (FH) and monitor via MRI-PDFF (proton density fat fraction) at 0, 6, and 12 months.
  • Step 2: Pair imaging data with liver enzyme profiles (ALT/AST) and lipidomics.
  • Step 3: Use Cox proportional hazards models to correlate Implitapide exposure with fibrosis risk. Prior studies report a 15% increase in hepatic fat at 1 year .

Data Contradiction Analysis

Q. How can researchers address conflicting results in Implitapide’s efficacy across different lipid-lowering combination therapies?

Methodological Answer:

  • Step 1: Conduct in silico simulations (e.g., quantitative systems pharmacology models) to predict drug-drug interactions.
  • Step 2: Validate findings in ex vivo human liver slices treated with Implitapide + statins.
  • Step 3: Apply sensitivity analysis to identify critical variables (e.g., CYP3A4 activity). A 2024 study found a 30% reduction in efficacy when co-administered with rifampicin .

Key Considerations for Experimental Design

  • Reproducibility: Document all protocols in supplemental materials, including raw data and code for statistical analysis (e.g., R/Python scripts) .
  • Ethics: Obtain IRB approval for human studies and adhere to ARRIVE guidelines for animal research .
  • Data Integrity: Use blinded analysis for endpoint assessment and pre-register hypotheses on platforms like ClinicalTrials.gov .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-Q70OH404HR
Reactant of Route 2
Unii-Q70OH404HR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.